REACTION_CXSMILES
|
CI.[ClH:3].[CH3:4][NH:5][CH2:6][CH2:7][S:8][C:9]1[C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1.[C:25](=O)([O-])[O-].[K+].[K+]>C(O)C>[ClH:3].[CH3:4][N:5]([CH3:25])[CH2:6][CH2:7][S:8][C:9]1[C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1 |f:1.2,3.4.5,7.8|
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
2-(2-methylaminoethylthio)-3-phenylquinoline hydrochloride
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
Cl.CNCCSC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
and the solvent was then evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (50 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×25 ml.)
|
Type
|
EXTRACTION
|
Details
|
The diethyl ether extract
|
Type
|
WASH
|
Details
|
was washed with brine (25 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residual oil was chromatographed on basic alumina (75 g., Brockmann Grade III)
|
Type
|
WASH
|
Details
|
eluted
|
Type
|
TEMPERATURE
|
Details
|
with increasing concentrations of methylene dichloride in petroleum ether
|
Type
|
CUSTOM
|
Details
|
The eluate with 50% v/v methylene dichloride in petroleum ether was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether (25 ml.)
|
Type
|
ADDITION
|
Details
|
ethereal hydrogen chloride added until precipitation
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid residue was crystallised from methanol-ethyl acetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CCSC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |